![molecular formula C13H18Cl2N2O2 B2525958 tert-Butyl-N-[2-Amino-1-(2,3-Dichlorphenyl)ethyl]carbamate CAS No. 1245622-39-2](/img/structure/B2525958.png)
tert-Butyl-N-[2-Amino-1-(2,3-Dichlorphenyl)ethyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C13H18Cl2N2O2 and its molecular weight is 305.2. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibiotika-Entwicklung
Ceftolozan, ein Cephalosporin-Antibiotikum der fünften Generation, ist aus strukturellen Modifikationen von FK518 abgeleitet. tert-Butyl-N-(2-{[({1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate dient als ein entscheidendes Zwischenprodukt bei der Synthese von Ceftolozan. Ceftolozan zeigt eine breite antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich multiresistenter Pseudomonas aeruginosa .
Palladium-katalysierte Reaktionen
tert-Butylcarbamate findet Anwendung in palladium-katalysierten Reaktionen, insbesondere bei der Synthese von N-Boc-geschützten Anilinen. Forscher verwenden es als einen vielseitigen Baustein für verschiedene organische Transformationen .
Tetrasubstituierte Pyrrole
Forscher haben tert-Butyl-N-(2-Aminophenyl)carbamate in der Synthese von tetrasubstituierten Pyrrolen untersucht. Diese Pyrrole können an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert werden, was sie zu wertvollen Zwischenprodukten in der organischen Synthese macht .
Boronsäure-Derivate
tert-Butyl-(2-Aminomethylphenyl)carbamate ist ein Vorläufer für Boronsäure-Derivate. So kann es beispielsweise in 4-(N-Boc-Amino)phenylboronsäure-Pinacolester umgewandelt werden, der Anwendungen in Kreuzkupplungsreaktionen und der medizinischen Chemie findet .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKHANGUKIABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
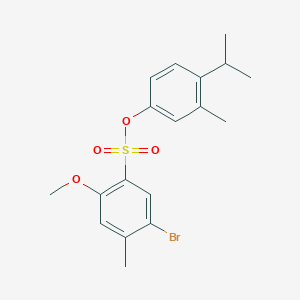
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)
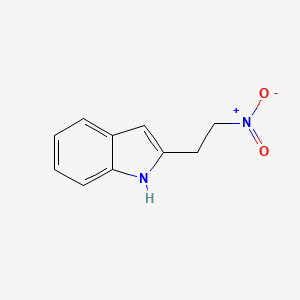
![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
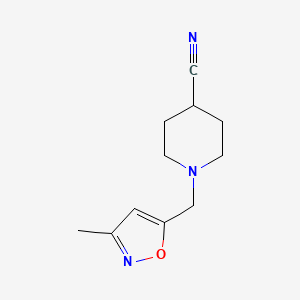
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
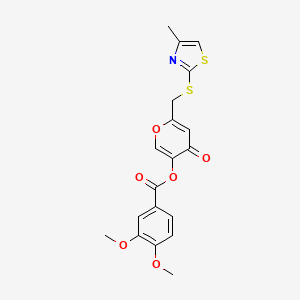
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
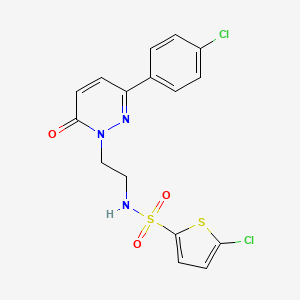

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
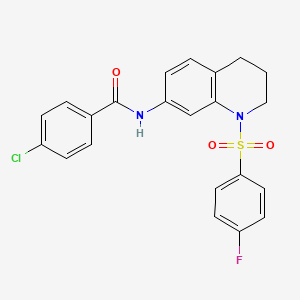
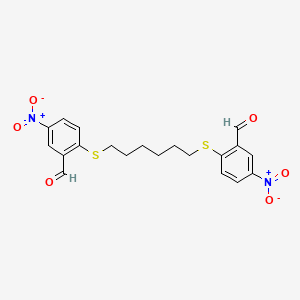
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
